N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
Studies such as those conducted by Cobo et al. (2008) focus on the structural analysis of nicotinamide derivatives, highlighting the significance of molecular conformation and electronic structure in determining the physical properties and reactivities of these compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of nicotinamide derivatives in scientific research, particularly in material science and crystallography (Cobo, Glidewell, Low, & Orozco, 2008).
Biochemical Properties and Metabolic Roles
Nicotinamide derivatives play significant roles in biological systems, as evidenced by research on nicotinamide N-methyltransferase (NNMT). This enzyme's activity in metabolizing nicotinamide and structurally related compounds impacts various metabolic pathways, offering insights into the biochemical properties and potential therapeutic targets for diseases, including cancer and metabolic disorders (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Agricultural and Herbicidal Applications
The structural framework of nicotinamide is utilized in the development of herbicides, demonstrating the versatility of nicotinamide derivatives in agricultural sciences. Compounds derived from nicotinic acid have shown significant herbicidal activity, offering a pathway for the development of new, potentially more environmentally friendly herbicides (Yu et al., 2021).
Corrosion Inhibition
Research on nicotinamide derivatives has also extended into materials science, specifically in the study of corrosion inhibition. Nicotinamide derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions, highlighting their potential application in protecting industrial materials and infrastructure (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Pharmacological Research
In pharmacological research, understanding the interaction and inhibition mechanisms of enzymes such as NNMT has significant implications for drug development, especially in cancer therapy. Structural and functional studies of NNMT provide insights into its role in cancer metabolism and offer a foundation for developing inhibitors with potential therapeutic applications (Peng et al., 2011).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the derivative.
Mode of Action
The interaction of indole derivatives with their targets often results in changes to cellular processes. The exact mode of action would depend on the specific derivative and its target .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structures. These properties influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of indole derivatives can include changes to cell signaling, gene expression, and metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(22-10-12-24-11-9-16-4-1-2-6-19(16)24)17-7-8-20(23-14-17)27-15-18-5-3-13-26-18/h1-2,4,6-9,11,14,18H,3,5,10,12-13,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNQFBRHHIEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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